4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1242871-80-2
VCID: VC2660736
InChI: InChI=1S/C18H18N2O3/c21-17(22)16-8-6-15(7-9-16)13-20-11-10-19(18(20)23)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22)
SMILES: C1CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

CAS No.: 1242871-80-2

Cat. No.: VC2660736

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid - 1242871-80-2

Specification

CAS No. 1242871-80-2
Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 4-[(3-benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C18H18N2O3/c21-17(22)16-8-6-15(7-9-16)13-20-11-10-19(18(20)23)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22)
Standard InChI Key ZIOBJRWZOQGYHK-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O
Canonical SMILES C1CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Properties and Structural Characteristics

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid (CAS No. 1242871-80-2) is a compound with molecular formula C₁₈H₁₈N₂O₃ and molecular weight of 310.3 g/mol. The compound features an N-substituted imidazolidinone core with a benzyl group at the 3-position and a 4-carboxyphenylmethyl substituent at the 1-position. The compound's structure incorporates both a basic imidazolidinone heterocycle and an acidic carboxylic acid functional group, creating a molecule with interesting physicochemical properties.

Key Structural Features

The molecule contains three main components:

  • A 2-oxoimidazolidin-1-yl core (imidazolidinone ring system)

  • A benzyl substituent at the N3 position of the imidazolidinone

  • A para-substituted benzoic acid moiety connected via a methylene bridge to the N1 position

Physical and Chemical Data

PropertyValueReference
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight310.3 g/mol
CAS Number1242871-80-2
SMILESC1CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H18N2O3/c21-17(22)16-8-6-15(7-9-16)13-20-11-10-19(18(20)23)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22)
InChIKeyZIOBJRWZOQGYHK-UHFFFAOYSA-N
PubChem Compound ID50742727
Physical AppearanceNot specified in available data-

Synthesis and Chemical Reactivity

Related Synthetic Methods

Research on related compounds provides insight into possible synthetic methods. For instance, N-amino-4-imidazolidinone derivatives have been synthesized through a series of steps including:

  • Coupling of Cbz-protected amino acids with t-butyl carbazate

  • Sodium triacetoxyborohydride-mediated reductive amination

  • Cyclization with formaldehyde to form the 4-imidazolidinone ring

  • Removal of protective groups and functionalization with various electrophiles

These approaches could potentially be adapted for the synthesis of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid with appropriate modifications.

Comparison with Related Compounds

4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

A closely related compound is 4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid (CAS No. 1283109-15-8), which differs only in having a methyl group at the N3 position instead of a benzyl group . This structural difference would be expected to significantly affect the compound's physicochemical properties, including:

  • Lower molecular weight (234.25 g/mol compared to 310.3 g/mol)

  • Reduced lipophilicity due to the absence of the aromatic benzyl group

  • Potentially different binding properties with biological targets

Other Oxoimidazolidin-1-yl Derivatives

Various other compounds containing the 2-oxoimidazolidin-1-yl scaffold have been reported in the scientific literature, including:

  • 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid (CAS No. 1283109-17-0), which lacks the methylene bridge between the imidazolidinone and benzoic acid moieties

  • 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid (CAS No. 915922-14-4), which has a different connectivity pattern between the imidazolidinone ring and the benzoic acid group

These structural variations can lead to significant differences in biological activity and physicochemical properties.

Comparative Properties Table

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acidC₁₈H₁₈N₂O₃310.3Benzyl group at N3, methylene bridge to benzoic acid
4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acidC₁₂H₁₄N₂O₃234.25Methyl group at N3, methylene bridge to benzoic acid
4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acidC₁₁H₁₂N₂O₃220.22Methyl group at N3, direct connection to benzoic acid
4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acidC₁₁H₁₂N₂O₃220.22Imidazolidinone connected to position 3 of methylbenzoic acid

Research Applications

Chemical Research

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid may serve as a valuable intermediate or building block in organic synthesis due to its functional group diversity:

  • The carboxylic acid group provides a reactive handle for further functionalization

  • The imidazolidinone core could serve as a scaffold for the development of more complex molecules

  • The compound may be useful in structure-activity relationship studies of biologically active imidazolidinone derivatives

Current Research Status and Future Directions

Structure-Activity Relationship Studies

Investigation of the structure-activity relationships of this compound and its derivatives could provide valuable insights into:

  • The influence of substituents on the benzyl group

  • The effect of modifications to the benzoic acid moiety

  • The impact of alterations to the imidazolidinone core structure

Synthetic Methodology Development

Development of efficient and selective synthetic methods for this compound and related derivatives could enhance its accessibility for research purposes. This might include:

  • Optimized cyclization conditions for the imidazolidinone formation

  • Regioselective N-alkylation strategies

  • Alternative approaches for introducing the benzoic acid functionality

Biological Evaluation

Comprehensive biological screening of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid could reveal previously undiscovered activities, including:

  • Enzyme inhibition profiles

  • Receptor binding properties

  • Cellular effects

  • Potential therapeutic applications

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